(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide
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Overview
Description
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a phosphonium core bonded to three 2,4,6-trimethoxyphenyl groups and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide typically involves the reaction of tris(2,4,6-trimethoxyphenyl)phosphine with 3-bromopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
Reactants: Tris(2,4,6-trimethoxyphenyl)phosphine and 3-bromopropylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in anhydrous solvents.
Complexation: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphonium salts.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide has a wide range of applications in scientific research:
Biology: Employed in the derivatization of proteins for mass spectrometry analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is primarily based on its ability to act as a strong Lewis base. The phosphine group can donate electron density to electrophilic centers, facilitating various catalytic processes. In biological systems, the aminopropyl group can interact with carboxyl groups on proteins, enabling specific derivatization for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar structure but lacks the aminopropyl group.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups instead of trimethoxyphenyl groups.
Tris(2,4,6-trimethylphenyl)phosphine: Similar to tris(2,4,6-trimethoxyphenyl)phosphine but with methyl groups instead of methoxy groups.
Uniqueness
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is unique due to the presence of both the aminopropyl and trimethoxyphenyl groups. This combination provides enhanced solubility, reactivity, and the ability to form stable complexes with a variety of substrates, making it a versatile compound in both organic synthesis and analytical chemistry.
Properties
CAS No. |
430427-57-9 |
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Molecular Formula |
C30H41BrNO9P |
Molecular Weight |
670.5 g/mol |
IUPAC Name |
3-aminopropyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide |
InChI |
InChI=1S/C30H41NO9P.BrH/c1-32-19-13-22(35-4)28(23(14-19)36-5)41(12-10-11-31,29-24(37-6)15-20(33-2)16-25(29)38-7)30-26(39-8)17-21(34-3)18-27(30)40-9;/h13-18H,10-12,31H2,1-9H3;1H/q+1;/p-1 |
InChI Key |
STJSBTRZNRACOY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[P+](CCCN)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC.[Br-] |
Origin of Product |
United States |
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